Docosafluoro-11-(trifluoromethyl)lauric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docosafluoro-11-(trifluoromethyl)lauric acid typically involves the fluorination of lauric acid derivatives. One common method is the electrochemical fluorination (ECF) process, where lauric acid is subjected to electrolysis in the presence of hydrogen fluoride . This process results in the replacement of hydrogen atoms with fluorine atoms, producing the highly fluorinated compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Docosafluoro-11-(trifluoromethyl)lauric acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the substitution process. Reaction conditions typically involve elevated temperatures and the use of polar aprotic solvents to enhance reaction rates .
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reaction with sodium hydroxide can produce the corresponding sodium salt, while reaction with alcohols can yield esters .
Scientific Research Applications
Docosafluoro-11-(trifluoromethyl)lauric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of docosafluoro-11-(trifluoromethyl)lauric acid involves its interaction with cellular membranes. The highly fluorinated nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function . This disruption can lead to cell lysis and death, making it a potent antibacterial agent .
Comparison with Similar Compounds
- Perfluorononan-1-oic acid (C9HF17O2)
- Perfluorodecanoic acid (C10HF19O2)
- Perfluoroundecanoic acid (C11HF21O2)
- Perfluorododecanoic acid (C12HF23O2)
- Perfluorotridecanoic acid (C13HF25O2)
Comparison: Docosafluoro-11-(trifluoromethyl)lauric acid is unique among these compounds due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity. This makes it particularly useful in applications requiring high thermal and chemical resistance .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)dodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF25O2/c14-2(15,1(39)40)4(17,18)6(21,22)8(25,26)10(29,30)11(31,32)9(27,28)7(23,24)5(19,20)3(16,12(33,34)35)13(36,37)38/h(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXLVCXAWBBSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF25O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066064 | |
Record name | Perfluoro-11-(trifluoromethyl)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16486-96-7 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16486-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docosafluoro-11-(trifluoromethyl)lauric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-11-(trifluoromethyl)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosafluoro-11-(trifluoromethyl)dodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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